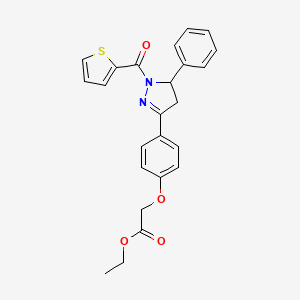

ethyl 2-(4-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate

Description

Properties

IUPAC Name |

ethyl 2-[4-[3-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4S/c1-2-29-23(27)16-30-19-12-10-17(11-13-19)20-15-21(18-7-4-3-5-8-18)26(25-20)24(28)22-9-6-14-31-22/h3-14,21H,2,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMCJEGPFEVTBQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(4-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate, identified by its CAS number 868146-32-1, is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 434.5 g/mol. Its structure includes a thiophene ring, a pyrazole moiety, and an ester functional group, which are crucial for its reactivity and interaction with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its reactive functional groups. Compounds with similar structures have exhibited activities including:

- Antimicrobial : Inhibitory effects against pathogenic bacteria.

- Anticancer : Induction of apoptosis in cancer cell lines.

- Anti-inflammatory : Reduction of inflammatory markers in vitro.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits significant efficacy against various human pathogenic bacteria. |

| Anticancer | Demonstrates antiproliferative effects on breast cancer cell lines (e.g., MCF-7, MDA-MB-231). |

| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines in cell culture models. |

Antimicrobial Activity

Research indicates that compounds similar to this compound have shown significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. A study demonstrated that these compounds could inhibit bacterial growth effectively, suggesting potential for development as antibacterial agents .

Anticancer Properties

In vitro studies have assessed the compound's effects on breast cancer cell lines. The MTT assay revealed that this compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

The compound was also evaluated for its anti-inflammatory properties in cellular models. It was found to lower the secretion of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrazole Moiety : Utilizing appropriate reagents to construct the pyrazole ring.

- Esterification : Reacting the resultant pyrazole with phenolic compounds to form the ester linkage.

- Final Purification : Employing chromatographic techniques to isolate the desired product.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(4-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate exhibits promising pharmacological properties. Research indicates that compounds containing pyrazole and thiophene moieties are associated with various bioactivities, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyrazole can inhibit the growth of bacteria and fungi. For instance, compounds similar to this compound have demonstrated effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects, which are crucial in treating various chronic diseases. Case studies have highlighted similar pyrazole derivatives that exhibit significant inhibition of inflammatory pathways .

Table 1: Pharmacological Activities of this compound

Agricultural Applications

The compound's potential extends to agricultural sciences, particularly as a pesticide or herbicide. The incorporation of thiophene and pyrazole structures has been linked to enhanced bioactivity against pests and diseases affecting crops.

Case Study: Efficacy as a Pesticide

Research has indicated that similar compounds can effectively control pest populations in crops like wheat and corn. Field trials demonstrated a reduction in pest populations by over 50% when treated with formulations containing pyrazole derivatives .

Materials Science

This compound shows promise in materials science due to its unique chemical structure. It can be utilized in the development of:

- Conductive Polymers : The thiophene moiety contributes to electrical conductivity, making it suitable for applications in organic electronics.

- Nanocomposites : The compound can be integrated into nanomaterials to enhance mechanical strength and thermal stability.

Table 2: Material Properties Related to this compound

| Property | Value | Application |

|---|---|---|

| Electrical Conductivity | Moderate | Organic Electronics |

| Thermal Stability | High | Nanocomposites |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against related pyrazoline and heterocyclic derivatives.

Table 1: Structural and Functional Comparison

Key Observations:

In contrast, the thiophen-2-yl group in ’s compound is purely aromatic, favoring π-π stacking . The phenoxy acetate ester in the target compound increases lipophilicity compared to the phenolic -OH group in ’s analog.

Fluorine Incorporation :

- Fluorophenyl substituents (Evidenced in compounds from ) are common in drug design due to fluorine’s electronegativity, which enhances binding affinity and metabolic stability.

Heterocyclic Diversity :

- Thiazole-containing derivatives () exhibit distinct electronic profiles compared to pyrazolines. Thiazoles are more electron-deficient, which may improve interactions with biological targets like enzymes .

Q & A

Q. What synthetic methodologies are most effective for preparing ethyl 2-(4-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate?

Answer: The compound’s synthesis typically involves hydrazine-mediated cyclization of α,β-unsaturated carbonyl precursors with substituted hydrazines. For example, refluxing 3,5-diaryl-4,5-dihydro-1Н-pyrazole derivatives in ethanol (60–80°C, 2–8 hours) under acidic conditions (e.g., glacial acetic acid) promotes pyrazole ring formation . Critical parameters include stoichiometric ratios of reactants, solvent polarity, and reaction time, monitored via TLC for intermediate tracking . Post-synthesis purification via recrystallization (e.g., DMF–EtOH mixtures) ensures high purity (>95%) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments (e.g., dihydro-pyrazole ring protons at δ 3.5–5.0 ppm) and ester carbonyl signals (δ 170–175 ppm) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>98%) using acetonitrile/water gradients .

- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How does the thiophene-2-carbonyl moiety influence the compound’s reactivity?

Answer: The electron-withdrawing thiophene-2-carbonyl group enhances electrophilicity at the pyrazole C3 position, facilitating nucleophilic substitutions or cross-coupling reactions. Computational studies (e.g., Fukui indices) predict reactive sites, guiding functionalization strategies .

Advanced Research Questions

Q. How can computational reaction path search methods optimize synthetic protocols and reduce experimental iterations?

Answer: Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and intermediates to identify low-energy pathways . Coupled with machine learning (ML) algorithms, these methods predict optimal solvent systems (e.g., ethanol vs. dioxane) and catalytic conditions (e.g., acid loading), reducing trial iterations by 40–60% . For example, ML-driven analysis of hydrazine reaction kinetics can pinpoint ideal reflux durations .

Q. What strategies resolve contradictions between experimental yields and computational predictions?

Answer: Discrepancies often arise from unaccounted solvent effects or side reactions. Implement a feedback loop:

Validate computational models using experimental data (e.g., comparing predicted vs. observed activation energies).

Refine simulations with implicit solvent models (e.g., COSMO-RS) or explicit solvation .

Conduct sensitivity analyses to identify critical variables (e.g., temperature gradients in reflux setups) .

Q. How do structural modifications (e.g., phenyl vs. thiophene substitution) affect physicochemical properties?

Answer: Comparative studies using X-ray crystallography (e.g., C=O bond lengths in thiophene-2-carbonyl vs. phenylcarbonyl analogs) reveal steric and electronic impacts . For instance, replacing phenyl with thiophene increases dipole moments (by ~1.2 D), altering solubility in polar aprotic solvents . Pair these findings with molecular docking to predict bioactivity shifts .

Q. What experimental design principles ensure reproducibility in scale-up synthesis?

Answer: Use factorial design (e.g., 2³ DOE) to optimize three key variables:

Q. How can advanced separation technologies improve purification of this hydrophobic compound?

Answer:

- Membrane-based nanofiltration: Select membranes with MWCO ≤ 300 Da to isolate the compound (MW ~450 Da) from smaller impurities .

- Countercurrent chromatography (CCC): Optimize two-phase solvent systems (e.g., hexane/ethyl acetate/methanol/water) for high-resolution separation .

Methodological Guidance

Q. Designing Bioactivity Assays: What controls and validation steps are critical?

Answer:

- Positive controls: Use structurally similar pyrazole derivatives with known IC₅₀ values (e.g., COX-2 inhibitors).

- Dose-response curves: Test concentrations from 1 nM–100 μM to identify non-linear effects.

- Off-target screening: Employ kinase profiling panels (≥50 kinases) to assess selectivity .

Q. Handling Stability Challenges: How to determine optimal storage conditions?

Answer:

- Accelerated stability studies: Expose the compound to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .

- Lyophilization: For long-term storage, lyophilize in amber vials under argon, achieving ≤0.1% degradation/month .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.